molecular formula C8H8N2O6 B1196538 1,4-Dimethoxy-2,3-dinitrobenzene CAS No. 6945-76-2

1,4-Dimethoxy-2,3-dinitrobenzene

Cat. No. B1196538
CAS RN: 6945-76-2
M. Wt: 228.16 g/mol
InChI Key: XOFHMPZPXFUVBV-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2,3-dinitrobenzene is a chemical compound with the molecular formula C8H8N2O6 . It is also known by other names such as 1,4-dimethoxy-2,3-dinitro-benzene and NSC52571 . The compound has a molecular weight of 228.16 g/mol .


Synthesis Analysis

The synthesis of 1,4-Dimethoxy-2,3-dinitrobenzene involves the nitration of 1,4-dimethoxybenzene . After column chromatography separation, 1,4-dimethoxy-2,3-dinitrobenzene and its isomer, 1,4-dimethoxy-2,5-dinitrobenzene, are obtained .


Molecular Structure Analysis

The molecular structure of 1,4-Dimethoxy-2,3-dinitrobenzene consists of a benzene ring substituted with two methoxy groups and two nitro groups . The IUPAC name for this compound is 1,4-dimethoxy-2,3-dinitrobenzene .


Physical And Chemical Properties Analysis

1,4-Dimethoxy-2,3-dinitrobenzene has a density of 1.4±0.1 g/cm³, a boiling point of 410.4±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 52.7±0.3 cm³ and a polar surface area of 110 Ų .

Scientific Research Applications

Synthesis of Anti-Cancer Agents

1,4-Dimethoxy-2,3-dinitrobenzene is a precursor in the synthesis of bioreductive anti-cancer agents, such as benzimidazole-4,7-diones and ring-fused benzimidazolequinones . These compounds are of interest due to their cytotoxic properties, particularly under hypoxic conditions associated with solid tumors, making them potential candidates for cancer therapy.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of various pharmaceuticals. Its derivatives are explored for their structure-activity relationships in drug design, especially for neurodegenerative diseases like Alzheimer’s . The compound’s ability to undergo nucleophilic aromatic substitution makes it valuable for creating complex molecules with potential therapeutic effects.

Materials Science

The compound’s derivatives are used in materials science, particularly in the development of organic electronic materials . Its chemical structure allows for the creation of novel compounds that can be used in organic solar cells, highlighting its role in the advancement of renewable energy technologies.

Environmental Science

1,4-Dimethoxy-2,3-dinitrobenzene and its derivatives are studied for their environmental persistence and potential hazards. They are part of a broader group of nitroaromatic compounds that pose pollution threats due to their recalcitrance and toxicity . Research into their mitigation and treatment is crucial for environmental protection.

Analytical Chemistry

In analytical chemistry, the compound serves as a standard or reagent for various analytical methods. Its well-defined properties and reactions are useful for method development and calibration, ensuring accuracy and precision in chemical analysis .

Organic Synthesis

This compound is a versatile intermediate in organic synthesis. It is involved in oxidative nucleophilic alkoxylation of nitrobenzenes, which is a key step in creating selectively substituted aromatic compounds for use in pigments, agrochemicals, and other industrial chemicals .

Safety And Hazards

1,4-Dimethoxy-2,3-dinitrobenzene is a chemical compound that should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

1,4-dimethoxy-2,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6/c1-15-5-3-4-6(16-2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFHMPZPXFUVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287803
Record name 1,4-dimethoxy-2,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethoxy-2,3-dinitrobenzene

CAS RN

6945-76-2
Record name NSC52571
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-dimethoxy-2,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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